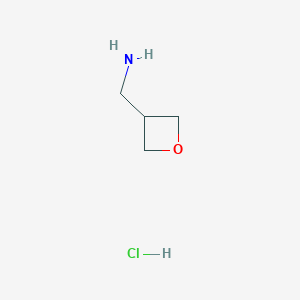
Oxetan-3-ylmethanamine hydrochloride
Übersicht
Beschreibung
Oxetan-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is derived from oxetane, a four-membered cyclic ether, with an amino group attached to the third carbon atom, and a hydrochloride salt form. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting from Oxetane: Oxetane can be reacted with formaldehyde in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) to form oxetan-3-ylmethanamine.
Amination of Oxetane Derivatives: Oxetane derivatives can be aminated using ammonia or primary amines under high pressure and temperature conditions.
Hydrochloride Formation: The free base oxetan-3-ylmethanamine can be treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production typically involves large-scale amination reactions, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form oxetan-3-ylmethanamine oxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and alkyl groups can be used, often in the presence of a strong base.
Major Products Formed:
Oxidation Products: Oxetan-3-ylmethanamine oxide.
Reduction Products: Oxetan-3-ylmethanamine.
Substitution Products: Various oxetane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxetan-3-ylmethanamine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which oxetan-3-ylmethanamine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Vergleich Mit ähnlichen Verbindungen
Oxetan-3-ylmethanamine hydrochloride is unique due to its four-membered ring structure, which imparts distinct chemical properties compared to other amines. Similar compounds include:
3-Aminooxetane: A closely related compound without the hydrochloride salt.
3-Aminotetrahydrofuran: A five-membered ring analog with similar reactivity.
3-Hydroxyazetidine hydrochloride: Another cyclic amine with a hydrochloride salt form.
These compounds share similarities in their basic structure but differ in their ring size and functional groups, leading to variations in their chemical behavior and applications.
Eigenschaften
IUPAC Name |
oxetan-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-1-4-2-6-3-4;/h4H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCFTYWDUIKPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-22-9 | |
| Record name | 3-Oxetanemethanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


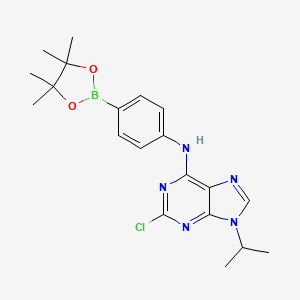
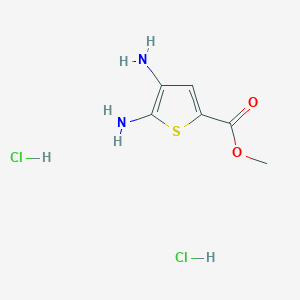
![6-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1429398.png)
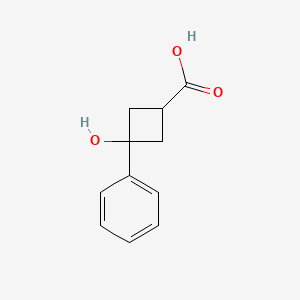
![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)
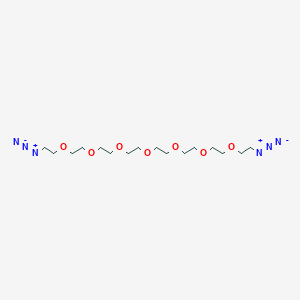

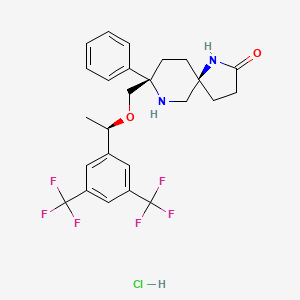
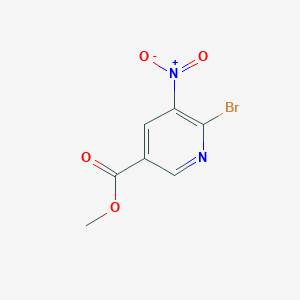
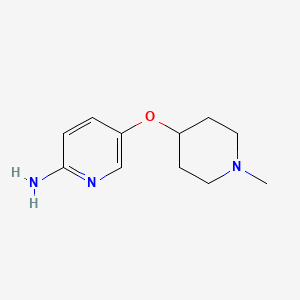
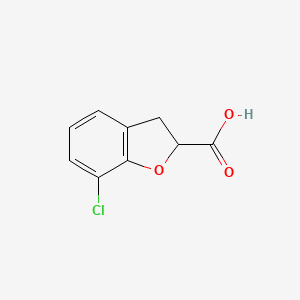
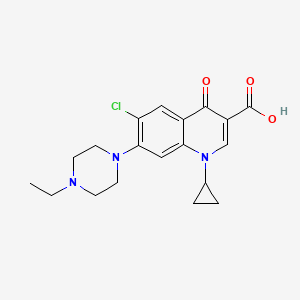
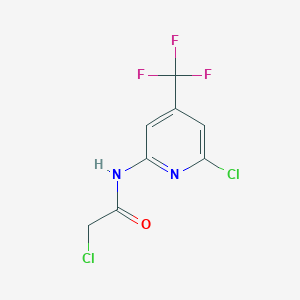
![2-((pyrrolidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429418.png)
